molecular formula C17H14N2O3S B2627110 1-methyl-2-[(4-methylphenyl)sulfanyl]-5-nitro-1H-indole-3-carbaldehyde CAS No. 338401-52-8

1-methyl-2-[(4-methylphenyl)sulfanyl]-5-nitro-1H-indole-3-carbaldehyde

Cat. No.: B2627110
CAS No.: 338401-52-8
M. Wt: 326.37
InChI Key: BVGAWALYWQGFDQ-UHFFFAOYSA-N
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Description

Chemical Nomenclature and IUPAC Classification

The compound 1-methyl-2-[(4-methylphenyl)sulfanyl]-5-nitro-1H-indole-3-carbaldehyde belongs to the indole family, a class of heterocyclic aromatic organic compounds characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The IUPAC name systematically describes its substituents:

  • A methyl group at position 1 of the indole nucleus.
  • A (4-methylphenyl)sulfanyl group (a thioether linkage to a para-methyl-substituted benzene ring) at position 2.
  • A nitro group (-NO₂) at position 5.
  • A carbaldehyde (-CHO) functional group at position 3.

The numbering of the indole ring follows IUPAC conventions, starting at the nitrogen atom (position 1), proceeding clockwise to position 2, and continuing through the fused benzene ring to position 7.

Table 1: Key identifiers and physicochemical properties

Property Value Source
Molecular Formula C₁₇H₁₄N₂O₃S
Molecular Weight 326.37 g/mol
CAS Registry Number 338401-52-8
Melting Point 193–195°C
Topological Polar Surface Area 78.68 Ų

The structural complexity of this compound is evident in its SMILES notation : CC1=CC=C(C=C1)SC2=C(N(C=C2C=O)C)C3=C(N=CC=C3)N+[O-]. This representation highlights the spatial arrangement of substituents, which influence reactivity and intermolecular interactions.

Historical Context and Discovery Milestones

While detailed historical records of this compound's synthesis remain scarce in public databases, its CAS registry number (338401-52-8) suggests inclusion in chemical registries post-2000, aligning with advancements in high-throughput combinatorial chemistry. The compound's commercial availability through suppliers like Key Organics and MolCore since the early 2020s indicates its emergence as a specialty chemical for research applications.

The development of sulfanyl-substituted indoles gained momentum in the 2010s, driven by their utility in pharmaceuticals and materials science. For instance, the sulfanyl group (-S-) in this compound offers a synthetic handle for further functionalization, such as oxidation to sulfones or participation in nucleophilic substitution reactions. The strategic placement of the nitro group at position 5 likely reflects efforts to modulate electronic properties for target-specific interactions in drug discovery pipelines.

Significance in Heterocyclic Chemistry Research

Indole derivatives occupy a central role in medicinal chemistry, with over 50% of small-molecule drugs containing nitrogen heterocycles. This compound’s unique substitution pattern enhances its research value:

  • Nitro Group : Serves as a meta-directing electrophile in aromatic substitution reactions and can be reduced to an amine (-NH₂) for further derivatization.
  • Carbaldehyde : Provides a reactive site for condensation reactions, enabling the synthesis of Schiff bases or hydrazones for metal-organic frameworks (MOFs).
  • Sulfanyl Linkage : Enhances lipophilicity, potentially improving blood-brain barrier permeability in neuroactive compounds.

Recent studies highlight its use as a key intermediate in synthesizing kinase inhibitors and antimicrobial agents. For example, the nitro group’s electron-withdrawing effect stabilizes transition states in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug synthesis.

The compound’s crystallographic data , though not publicly available, could offer insights into non-covalent interactions (e.g., hydrogen bonding via the aldehyde oxygen), guiding the design of supramolecular assemblies. Furthermore, its topological polar surface area (78.68 Ų) predicts moderate membrane permeability, balancing solubility and bioavailability—a critical factor in preclinical development.

Properties

IUPAC Name

1-methyl-2-(4-methylphenyl)sulfanyl-5-nitroindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-11-3-6-13(7-4-11)23-17-15(10-20)14-9-12(19(21)22)5-8-16(14)18(17)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGAWALYWQGFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C3=C(N2C)C=CC(=C3)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-[(4-methylphenyl)sulfanyl]-5-nitro-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and minimize by-products. This could include using continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-[(4-methylphenyl)sulfanyl]-5-nitro-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the sulfanyl group can produce various substituted indole derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various indole derivatives, including those similar to 1-methyl-2-[(4-methylphenyl)sulfanyl]-5-nitro-1H-indole-3-carbaldehyde. Research indicates that compounds with nitro and sulfanyl groups exhibit significant activity against a range of pathogens. For instance, derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus . This suggests potential applications in developing new antimicrobial agents.

Anticancer Research

The compound's structural features suggest potential anticancer properties. Indole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. For example, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective growth inhibition . The mechanism often involves disruption of microtubule formation, leading to apoptosis in cancer cells.

Drug Development

The unique pharmacophoric elements of this compound make it a candidate for further exploration in drug design. Its ability to interact with specific biological targets can be leveraged in the synthesis of novel therapeutic agents aimed at treating diseases such as cancer and bacterial infections .

Case Studies

Study Findings Reference
Antimicrobial EvaluationThe compound showed significant activity against Gram-positive bacteria with MIC values ranging from 0.22 to 0.25 μg/mL
Anticancer ActivityDemonstrated cytotoxic effects on MCF-7 and HCT116 cell lines with IC50 values of 4.2 μM and 7.01 μM respectively
Drug Design PotentialHighlighted as a promising scaffold for developing new anti-cancer and antimicrobial drugs due to its structural complexity

Mechanism of Action

The mechanism of action of 1-methyl-2-[(4-methylphenyl)sulfanyl]-5-nitro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes like cyclooxygenase (COX) to exert anti-inflammatory effects. The nitro group can also participate in redox reactions, affecting cellular oxidative stress levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

a. 1-Methyl-1H-Indole-5-Carbaldehyde
  • Structure : Methyl at position 1, carbaldehyde at position 3.
  • Key Differences: Lacks the sulfanyl and nitro groups. The carbaldehyde at position 5 (vs.
  • Physical Properties : Melting point (mp) 84–86°C .
  • Synthesis : Likely involves direct formylation of 1-methylindole, differing from the target compound’s multi-step synthesis requiring sulfanyl and nitro introductions.
b. 2-Methyl-1H-Indole-3-Carbaldehyde
  • Structure : Methyl at position 2, carbaldehyde at position 3.
  • Key Differences : Absence of sulfanyl and nitro groups. The methyl at position 2 may sterically hinder reactions at the adjacent carbaldehyde.
  • Reactivity : Carbaldehyde at position 3 is more accessible for nucleophilic attacks compared to sterically hindered derivatives .
c. 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde
  • Structure : Pyrazole core with trifluoromethyl, 3-chlorophenylsulfanyl, and carbaldehyde groups.
  • Key Differences : Pyrazole vs. indole core alters aromaticity and electronic properties. The trifluoromethyl group enhances metabolic stability compared to the nitro group in the target compound.

Functional Group Comparisons

a. Nitro vs. Cyano Groups
  • Compound 1E (2-Amino-5-Hydroxy-4-(4-Methylphenyl)-4H-Chromene-3-Carbonitrile): Cyano group at position 3 (electron-withdrawing, similar to nitro). Physical Properties: mp 223–227°C, higher than nitro-indole derivatives due to hydrogen bonding from hydroxyl and amino groups . Reactivity: Cyano groups participate in nucleophilic additions, whereas nitro groups are more resistant to reduction under mild conditions.
b. Sulfanyl vs. Methoxy Groups
  • 2-Methoxy-2-[(4-Methylphenyl)Sulfanyl]-1-Phenylethan-1-One: Methoxy and sulfanyl groups on an ethanone core. Crystal Packing: Forms supramolecular chains via C–H⋯O interactions, suggesting sulfanyl groups may enhance crystal cohesion through weak interactions .

Biological Activity

1-Methyl-2-[(4-methylphenyl)sulfanyl]-5-nitro-1H-indole-3-carbaldehyde, a compound with the molecular formula C17H14N2O3S and a molecular weight of 326.37 g/mol, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C17H14N2O3S
  • Molecular Weight : 326.37 g/mol
  • Melting Point : 193-195°C
  • CAS Number : [3733211]

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The presence of the nitro group and the indole moiety is significant for its anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds containing indole structures exhibit promising anticancer activities through several mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the proliferation of various cancer cell lines.
  • Induction of Apoptosis : It may induce programmed cell death in cancer cells by modulating apoptotic pathways.
  • Targeting Specific Proteins : Interaction with proteins involved in cell cycle regulation and apoptosis, such as Bcl-2 family proteins, has been observed.

Case Studies

  • Cytotoxicity Assays : A study assessed the cytotoxic effects of various indole derivatives, including this compound, on human cancer cell lines such as A431 (skin carcinoma) and U251 (glioblastoma). The compound exhibited an IC50 value in the range of 10–30 µM, indicating significant potency against these cell lines.
  • Structure-Activity Relationship (SAR) : Research has demonstrated that modifications to the phenyl ring and nitro group influence the biological activity. Electron-donating groups like methyl enhance activity, while steric hindrance can reduce it.

Data Table: Biological Activity Summary

Activity TypeMechanismObserved EffectReference
AnticancerInhibition of cell proliferationIC50 = 10–30 µM
Induction of ApoptosisModulation of Bcl-2 proteinsIncreased apoptosis
CytotoxicityInteraction with specific cancer cell linesSignificant cytotoxic effects

Q & A

Q. What are the common synthetic routes for 1-methyl-2-[(4-methylphenyl)sulfanyl]-5-nitro-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step functionalization of the indole scaffold. Key steps include:
  • Indole core formation : Friedel-Crafts alkylation or Vilsmeier-Haack formylation to introduce the carbaldehyde group at position 3.
  • Sulfanyl group installation : Nucleophilic substitution (e.g., using 4-methylthiophenol) at position 2 under basic conditions (e.g., K₂CO₃ in DMF) .
  • Nitro group introduction : Nitration at position 5 using HNO₃/H₂SO₄, with temperature control (<5°C) to minimize side reactions.
  • Optimization involves adjusting solvent polarity (e.g., DMF vs. DCM) and monitoring reaction progress via TLC or HPLC.

Q. How should researchers characterize this compound to confirm its structure and purity?

  • Methodological Answer :
  • Spectral analysis : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., aldehyde proton at ~10 ppm, nitro group deshielding effects). IR spectroscopy confirms C=O (aldehyde, ~1700 cm1^{-1}) and NO2_2 (~1520 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (calc. for C18_{18}H14_{14}N2_2O3_3S: 338.08 g/mol).
  • Purity assessment : HPLC with a C18 column (acetonitrile/water gradient) to detect impurities >0.5% .

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodological Answer :
  • Solubility : Moderately soluble in DMSO, DMF, and chloroform; poorly soluble in water. Pre-dissolve in DMSO for biological assays.
  • Stability : The aldehyde group is sensitive to oxidation. Store under inert atmosphere (N2_2) at -20°C, and avoid prolonged exposure to light .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the nitro and sulfanyl groups in this compound?

  • Methodological Answer :
  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density around the nitro (electron-withdrawing) and sulfanyl (electron-donating) groups.
  • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. Software like Gaussian or ORCA can model charge distribution and transition states .

Q. What strategies resolve contradictory data in reaction yields or spectroscopic results during synthesis?

  • Methodological Answer :
  • Reproducibility checks : Replicate reactions under strictly controlled conditions (moisture-free solvents, calibrated thermometers).
  • Byproduct identification : Use LC-MS or GC-MS to detect intermediates (e.g., over-nitrated derivatives) and adjust stoichiometry.
  • Cross-validation : Compare NMR data with structurally similar compounds (e.g., 3-cyclohexylsulfanyl-2-(4-methylphenyl)-5,7-dinitro-1H-indole) to confirm substituent effects .

Q. How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

  • Methodological Answer :
  • Grow single crystals via slow evaporation (e.g., ethanol/chloroform mixture).
  • Analyze using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL reveals bond angles, dihedral angles, and packing motifs (e.g., π-π stacking between indole rings) .

Q. What are the methodological challenges in studying the biological activity of this compound, and how can they be addressed?

  • Methodological Answer :
  • Cytotoxicity assays : Use MTT/PrestoBlue in cell lines (e.g., HeLa) with controls for aldehyde-mediated toxicity.
  • Target identification : Employ molecular docking (AutoDock Vina) against proteins with indole-binding pockets (e.g., kinases). Validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Metabolic stability : Assess using liver microsomes (human/rat) with LC-MS quantification of parent compound degradation .

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